alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-methyl-4,6-O-(phenylmethylene)-
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Overview
Description
Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-methyl-4,6-O-(phenylmethylene)- is a complex carbohydrate derivative. This compound is notable for its unique structural features, which include a glucopyranoside backbone with various functional groups attached. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-methyl-4,6-O-(phenylmethylene)- typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-methyl-4,6-O-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution, where a nucleophile replaces a leaving group on the compound.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-methyl-4,6-O-(phenylmethylene)- is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to carbohydrate-protein interactions and enzyme activity.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-methyl-4,6-O-(phenylmethylene)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other glucopyranoside derivatives, such as:
- Methyl alpha-D-glucopyranoside
- Phenyl beta-D-glucopyranoside
- Methyl beta-D-glucopyranoside
Uniqueness
What sets alpha-D-Glucopyranoside, phenylmethyl 2-(acetylamino)-2-deoxy-3-O-methyl-4,6-O-(phenylmethylene)- apart from these similar compounds is its unique combination of functional groups. This unique structure imparts distinct chemical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C23H27NO6 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[(6R,7S,8R,8aS)-8-methoxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
InChI |
InChI=1S/C23H27NO6/c1-15(25)24-19-21(26-2)20-18(14-28-22(30-20)17-11-7-4-8-12-17)29-23(19)27-13-16-9-5-3-6-10-16/h3-12,18-23H,13-14H2,1-2H3,(H,24,25)/t18?,19-,20+,21+,22?,23+/m0/s1 |
InChI Key |
ABWUPDKLMGPJJS-AAXHUBMESA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@H]2C(COC(O2)C3=CC=CC=C3)O[C@H]1OCC4=CC=CC=C4)OC |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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